(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)methanone
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Overview
Description
The compound (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)methanone is a complex organic molecule that features a combination of indole and pyridoindole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)methanone typically involves multi-step organic reactions. The starting materials are often commercially available indole derivatives and pyridoindole compounds. The key steps in the synthesis include:
Formation of the Indole Derivative: This involves the alkylation of indole with appropriate alkyl halides under basic conditions.
Coupling Reaction: The indole derivative is then coupled with the pyridoindole compound using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)methanone: undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like thiols or amines replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thiols or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)methanone: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The methoxy groups and indole structure play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Tryptamine: A naturally occurring compound with psychoactive effects.
Serotonin: A neurotransmitter with a similar indole structure.
Uniqueness
(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)methanone: is unique due to its combination of indole and pyridoindole structures, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H27N3O5 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(5,6,7-trimethoxy-1-methylindol-2-yl)methanone |
InChI |
InChI=1S/C25H27N3O5/c1-27-20(10-14-11-21(31-3)23(32-4)24(33-5)22(14)27)25(29)28-9-8-19-17(13-28)16-12-15(30-2)6-7-18(16)26-19/h6-7,10-12,26H,8-9,13H2,1-5H3 |
InChI Key |
PVUJUHBRSUWFPO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=CC(=C(C(=C21)OC)OC)OC)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)OC |
Origin of Product |
United States |
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